Home > Products > Screening Compounds P115687 > N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide -

N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Catalog Number: EVT-3771853
CAS Number:
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol: This could be achieved by reacting benzohydrazide with carbon disulfide in the presence of a base like potassium hydroxide [, ].
  • Synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide: This could involve reacting 4-bromo-2-methylaniline with chloroacetyl chloride in the presence of a base [, ].
Molecular Structure Analysis
  • 1,3,4-oxadiazole ring: This heterocyclic ring is known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects [, ].
  • Acetamide group: This functional group is common in biologically active compounds and can contribute to hydrogen bonding interactions with target molecules [, ].
  • Bromo and methyl substituents: These groups on the phenyl ring can influence the compound's lipophilicity, potentially impacting its absorption and distribution within biological systems [].
Chemical Reactions Analysis
  • Metal complexation: The nitrogen atoms in the oxadiazole ring and acetamide group could potentially coordinate with metal ions, forming metal complexes with potentially altered biological properties [].
Applications
  • Antimicrobial agent: The presence of the 1,3,4-oxadiazole ring suggests potential antimicrobial activity against various bacterial and fungal strains. This activity may stem from its ability to inhibit essential enzymes or interfere with microbial metabolic pathways [, , ].
  • Anti-inflammatory agent: Some studies indicate that 1,3,4-oxadiazole derivatives can exhibit anti-inflammatory properties, possibly by modulating inflammatory mediators or pathways [, ].

2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. [] These derivatives were found to exhibit significant antibacterial activity. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide

  • Compound Description: This compound is a novel naphtho-furan derivative investigated for its antimicrobial activity. [] It exhibited good antibacterial and antifungal activities. []

N-(5-bromo-2-(hydrazinecarbonyl)naphtha[2,1-b]furan-1-yl]acetamide

  • Compound Description: This compound is an intermediate in the synthesis of N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide. []

ethyl-1-acetamido-5-bromonaphtho[2,1-b]furan-2-carboxylate

  • Compound Description: This compound acts as a precursor in the synthesis of several naphtho-furan derivatives, including N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide. []
  • Compound Description: This novel naphtho-furan derivative was synthesized and investigated for its antimicrobial activity, exhibiting promising results. []

N-(2-(hydrazinecarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl)acetamide

  • Compound Description: This compound serves as an intermediate in the synthesis of N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1- yl]acetamide. []

ethyl-1-acetamido-5-nitrpnaphtho[2,1-b]furan-2-carboxylate

  • Compound Description: This compound acts as a key building block in the synthesis of various nitro-substituted naphtho-furan derivatives. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1–17)

  • Compound Description: This series of compounds was designed using a molecular hybridization approach and explored for their potential in combatting Alzheimer's disease. [] Compounds SD-4 and SD-6 demonstrated multi-target inhibitory profiles against enzymes relevant to Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, featuring a 1,3-thiazole and a 1,3,4-oxadiazole ring, was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. [] The study found that several compounds exhibited notable inhibitory activity against enzymes relevant to these diseases, including AChE, BChE, urease, and α-glucosidase. []

2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

  • Compound Description: This series of compounds was synthesized and screened for their antimicrobial and hemolytic activity. [] The results showed that many of the compounds exhibited activity against selected microbial species, with varying degrees of potency. [] Notably, compound 6h displayed potent activity against the tested panel of microbes. []

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Compound Description: This series of compounds, featuring an indole ring linked to a 1,3,4-oxadiazole through a methylene bridge, was synthesized and evaluated for antibacterial and hemolytic activity, as well as enzyme inhibition. [] The study identified several compounds with notable antibacterial activity against Salmonella typhi and Staphylococcus aureus. [] Moreover, specific compounds exhibited good inhibitory potential against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

  • Compound Description: These compounds were synthesized and tested for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [] Compounds 8d and 8f demonstrated enhanced activity against Gram-negative bacteria compared to the standard drug gentamycin. []

N-[5-(4-Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series of compounds, containing a substituted 1,3,4-oxadiazole moiety attached to an acetamide group, was synthesized and evaluated for their local anesthetic activity using the rabbit corneal reflex method and the guinea pig wheal derm method. [] Several compounds exhibited marked local anesthetic activities, with compound 19 demonstrating significant activity in both models. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative with a methoxyphenyl ring and a benzonitrile group attached to the core heterocycle. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

  • Compound Description: This compound is another 1,3,4-oxadiazole derivative, featuring a chlorophenyl ring and an acetamide group attached to the oxadiazole core. []

(E)‐substituted phenyl acryloylphenyl‐4‐methyl‐1‐oxophthalazine‐1,3,4‐oxadiazolylthioacetamides (5a–f)

  • Compound Description: This series of 1,3,4-oxadiazoles, containing chalcone analogs, was designed, synthesized, and evaluated for its in vitro antibacterial potency against various Gram-positive and Gram-negative microorganisms and fungal strains. [] These compounds displayed promising antibacterial activity, with some exhibiting MIC values comparable to standard drugs. []

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized and evaluated for its antidepressant activity using the forced swimming test (FST) model in vivo and its binding affinity to the 5-HT1A receptor in vitro. [] Compound 10g exhibited potent antidepressant activity comparable to fluoxetine in the FST and demonstrated high binding affinity to 5-HT1A receptors. []

N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (5k)

  • Compound Description: This benzothiazole derivative, containing a 1,3,4-thiadiazole moiety, was synthesized and evaluated for its antibacterial, antifungal, and antiviral activities. [] Compound 5k exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). []

N-(5-nitrobenzo[d]thiazol-2-yl)-2-((5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (5a)

  • Compound Description: This benzothiazole derivative, featuring a 1,3,4-thiadiazole moiety, was synthesized and evaluated for its antibacterial, antifungal, and antiviral activities. [] Compound 5a displayed potent antibacterial activity against Ralstonia solanacearum (Rs). []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole (8a-n)

  • Compound Description: This series of compounds, incorporating azinane and 1,3,4-oxadiazole heterocyclic cores, was synthesized and evaluated for its antibacterial potential. [] The study revealed that compound 8g, bearing a 2-methylphenyl group, exhibited the most potent growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []

N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

  • Compound Description: This novel compound was synthesized and its cytotoxicity was evaluated against PANC-1, HepG2, and MCF7 cell lines. [] Compound 6e exhibited high cytotoxicity against PANC-1 and HepG2 cell lines. []
  • Relevance: This compound and N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide both contain the [, , ]oxadiazol-2-ylsulfanyl}-acetamide core structure, indicating its potential relevance in various biological activities.

3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d)

  • Compound Description: This compound is a member of a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, synthesized and characterized for their insecticidal activities. [] Compound 5d exhibited potent insecticidal activity against the diamondback moth (Plutella xylostella). []

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

  • Compound Description: This triazolothiadiazin compound was characterized and its crystal structure was determined by X-ray diffraction. []

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (compound 13)

  • Compound Description: This compound is a thiodiazole derivative identified as a novel N-methyl-D-aspartate receptor (NMDAR) antagonist, displaying selectivity for NR1/NR2A over NR1/NR2B receptors. [, ]

Properties

Product Name

N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c1-11-9-13(18)7-8-14(11)19-15(22)10-24-17-21-20-16(23-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)

InChI Key

ATWDJDREADAJET-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.